molecular formula C9H13N B1319724 3-Ethyl-2-methylaniline CAS No. 89370-36-5

3-Ethyl-2-methylaniline

Cat. No.: B1319724
CAS No.: 89370-36-5
M. Wt: 135.21 g/mol
InChI Key: GDJLLPTUSIUMOM-UHFFFAOYSA-N
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Description

3-Ethyl-2-methylaniline (IUPAC name: 3-ethyl-2-methylbenzenamine) is a substituted aniline derivative with the molecular formula C₉H₁₃N and a molecular weight of 135.21 g/mol. Its CAS registry number is 892575-33-6 . Structurally, it features an ethyl group at the 3-position and a methyl group at the 2-position of the benzene ring (Figure 1). This compound is commercially available as a building block for organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

CAS No.

89370-36-5

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-ethyl-2-methylaniline

InChI

InChI=1S/C9H13N/c1-3-8-5-4-6-9(10)7(8)2/h4-6H,3,10H2,1-2H3

InChI Key

GDJLLPTUSIUMOM-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)N)C

Canonical SMILES

CCC1=C(C(=CC=C1)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted anilines are widely studied for their electronic, steric, and physicochemical properties. Below, 3-ethyl-2-methylaniline is compared with ethyl- and methyl-substituted anilines, as well as methoxy derivatives.

Table 1: Physical and Structural Properties of Selected Aniline Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
3-Ethyl-2-methylaniline C₉H₁₃N 135.21 ~200* Ethyl and methyl groups in ortho/para positions
2-Ethylaniline C₈H₁₁N 121.18 192 Ethyl group at 2-position
3,4-Dimethylaniline C₈H₁₁N 121.18 176 Methyl groups at 3- and 4-positions
2,3-Dimethylaniline C₈H₁₁N 121.18 179 Methyl groups at 2- and 3-positions
4-Methoxy-2-methylaniline C₈H₁₁NO 137.18 Not reported Methoxy group at 4-position

*Estimated based on structural analogs.

Key Comparisons:

Steric and Electronic Effects
  • The ortho-methyl group may hinder rotation, affecting conformational stability .
  • 2,3-Dimethylaniline : Two methyl groups at adjacent positions create significant steric hindrance, which can lower solubility in polar solvents compared to 3-ethyl-2-methylaniline .
  • 4-Methoxy-2-methylaniline : The electron-donating methoxy group enhances resonance stabilization of the aromatic ring, increasing reactivity toward electrophiles compared to alkyl-substituted analogs .
Physicochemical Properties
  • Boiling Points : Ethyl-substituted anilines (e.g., 2-ethylaniline, 192°C) generally have higher boiling points than methyl-substituted analogs (e.g., 3,4-dimethylaniline, 176°C) due to increased molecular weight and van der Waals interactions .
  • Crystal Packing : In 4-methoxy-2-methylaniline derivatives, weak C–H⋯O hydrogen bonds stabilize the crystal lattice, a feature absent in purely alkyl-substituted anilines like 3-ethyl-2-methylaniline .
Toxicity and Handling
  • 3-Ethyl-2-methylaniline: Limited toxicity data are available, but alkyl-substituted anilines are generally toxic upon inhalation or skin contact. Proper handling (e.g., automated transfer systems, protective clothing) is recommended, as outlined for methylaniline derivatives .

Structure-Property Relationships

  • Ethyl vs. Methyl Groups : Ethyl groups enhance hydrophobicity, making 3-ethyl-2-methylaniline more suitable for lipid-soluble formulations than dimethyl analogs.
  • Ortho-Substitution : Ortho-substituted anilines (e.g., 2-ethyl or 2-methyl) often exhibit lower melting points due to disrupted crystal packing compared to para-substituted isomers .

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